
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- is a heterocyclic compound with the molecular formula C13H20N2 and a molecular weight of 204.3113 . This compound belongs to the class of diazonines, which are characterized by a nitrogen-containing seven-membered ring fused to a benzene ring. The presence of two methyl groups at positions 1 and 7 adds to its unique structural properties.
Preparation Methods
The synthesis of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be achieved through various synthetic routes. One common method involves the reduction of corresponding azides with lithium aluminium hydride, which affords the saturated heterocycle . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Chemical Reactions Analysis
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the nitrogen-containing ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. The nitrogen atoms in the diazonine ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-Hexahydro-1H-1-benzazonine-2,7-dione
- 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
- 1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-
These compounds share structural similarities but differ in their functional groups and specific properties
Properties
CAS No. |
66102-33-8 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,7-dimethyl-3,4,5,6-tetrahydro-2H-1,7-benzodiazonine |
InChI |
InChI=1S/C13H20N2/c1-14-10-6-3-7-11-15(2)13-9-5-4-8-12(13)14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI Key |
RULRLCJUYSJOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


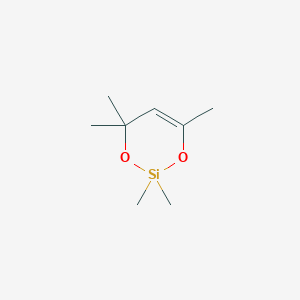
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
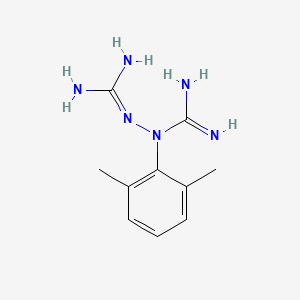

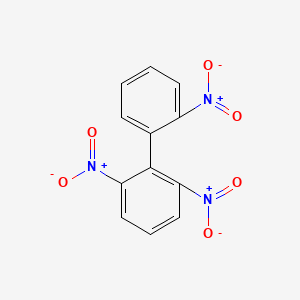

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
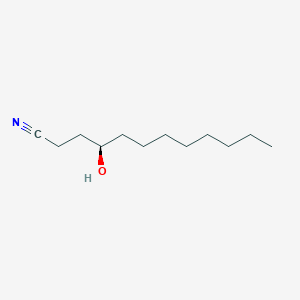
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
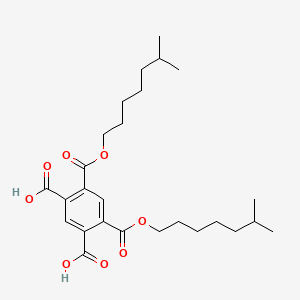
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

